molecular formula C18H20O3 B14271820 2,2',5-Trimethoxy-5'-(prop-2-en-1-yl)-1,1'-biphenyl CAS No. 138591-47-6

2,2',5-Trimethoxy-5'-(prop-2-en-1-yl)-1,1'-biphenyl

Cat. No.: B14271820
CAS No.: 138591-47-6
M. Wt: 284.3 g/mol
InChI Key: GVPZNFLBLJQCGB-UHFFFAOYSA-N
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Description

2,2’,5-Trimethoxy-5’-(prop-2-en-1-yl)-1,1’-biphenyl is an organic compound characterized by its biphenyl core substituted with methoxy groups and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,5-Trimethoxy-5’-(prop-2-en-1-yl)-1,1’-biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available biphenyl derivatives.

    Methoxylation: Introduction of methoxy groups can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Allylation: The prop-2-en-1-yl group can be introduced via a Friedel-Crafts alkylation reaction using allyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’,5-Trimethoxy-5’-(prop-2-en-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols using oxidizing agents like potassium permanganate.

    Reduction: The prop-2-en-1-yl group can be reduced to a propyl group using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of 2,2’,5-trihydroxy-5’-(prop-2-en-1-yl)-1,1’-biphenyl.

    Reduction: Formation of 2,2’,5-trimethoxy-5’-(propyl)-1,1’-biphenyl.

    Substitution: Formation of halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic synthesis, 2,2’,5-Trimethoxy-5’-(prop-2-en-1-yl)-1,1’-biphenyl can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

This compound may exhibit biological activity due to its structural similarity to other bioactive biphenyl derivatives. It could be explored for potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties might also make it suitable for applications in electronics and nanotechnology.

Mechanism of Action

The mechanism by which 2,2’,5-Trimethoxy-5’-(prop-2-en-1-yl)-1,1’-biphenyl exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and prop-2-en-1-yl groups could play a role in enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2’,5-Trimethoxy-1,1’-biphenyl: Lacks the prop-2-en-1-yl group, which may affect its reactivity and applications.

    2,2’,5-Trimethoxy-5’-(propyl)-1,1’-biphenyl: Similar structure but with a saturated propyl group instead of the unsaturated prop-2-en-1-yl group.

Uniqueness

2,2’,5-Trimethoxy-5’-(prop-2-en-1-yl)-1,1’-biphenyl is unique due to the presence of both methoxy and prop-2-en-1-yl groups, which confer distinct chemical and physical properties. This combination of functional groups can influence its reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

1,4-dimethoxy-2-(2-methoxy-5-prop-2-enylphenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-5-6-13-7-9-17(20-3)15(11-13)16-12-14(19-2)8-10-18(16)21-4/h5,7-12H,1,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPZNFLBLJQCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577262
Record name 2,2',5-Trimethoxy-5'-(prop-2-en-1-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138591-47-6
Record name 2,2',5-Trimethoxy-5'-(prop-2-en-1-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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